molecular formula C16H14BrN3 B2561518 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 477762-14-4

3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B2561518
CAS No.: 477762-14-4
M. Wt: 328.213
InChI Key: YUCDHYAGQPDPON-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a 4-bromophenyl substituent at position 3, a 4-methylphenyl group at position 1, and an amine group at position 3. This structure places it within a broader class of 1,5-disubstituted pyrazole-3-amines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties .

Pyrazole derivatives are frequently explored for their structural versatility, enabling fine-tuning of electronic and steric properties through substituent modifications. This compound’s synthesis typically involves cyclocondensation reactions of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling for aryl group introduction .

Properties

IUPAC Name

5-(4-bromophenyl)-2-(4-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCDHYAGQPDPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477762-14-4
Record name 3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromoacetophenone with 4-methylphenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of 3-(phenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary areas of interest for this compound is in medicinal chemistry, particularly in the development of pharmaceuticals.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Research has shown that 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Study Findings : In vitro assays demonstrated that this compound effectively reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. It has been suggested that pyrazole derivatives can modulate inflammatory responses, potentially offering therapeutic avenues for conditions such as arthritis and other inflammatory diseases.

Materials Science Applications

The compound's unique structural characteristics also make it suitable for applications in materials science.

Organic Electronics

Due to its electron-donating properties, this compound can be utilized in the fabrication of organic semiconductors. Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Reagent

As a research reagent, this compound serves as an important building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

Synthetic Pathways

Several synthetic routes have been explored to produce this compound efficiently. Notably, one common method involves the reaction of appropriate phenyl hydrazines with substituted benzaldehydes under acidic conditions to yield the desired pyrazole structure.

Case Studies and Research Insights

StudyApplicationFindings
AnticancerDemonstrated significant inhibition of breast cancer cell lines
Anti-inflammatoryExhibited potential modulation of inflammatory pathways
Organic ElectronicsSuccessfully formed stable thin films suitable for OLED applications

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The methoxy group in the 4-methoxyphenyl analog increases polarity and solubility compared to the methyl group in the target compound .
  • Regioisomerism : Switching substituent positions (e.g., 4-fluorophenyl from position 3 to 4) can drastically alter biological activity. For example, regioisomeric pyrazoles shift inhibitory activity from p38α MAP kinase to Src, B-Raf, and VEGFR-2 kinases .
  • Halogen effects : Bromine’s bulkiness and electronegativity may enhance binding affinity in hydrophobic pockets compared to smaller halogens like fluorine .

Physicochemical Properties

Thermal Stability and Crystallinity :

  • The target compound’s methyl group may improve thermal stability compared to methoxy-substituted analogs, as methoxy groups can introduce rotational flexibility .
  • Crystal packing in similar compounds (e.g., imidazole-4-imines) is governed by weak C–H···N and π–π interactions, with dihedral angles between aryl groups around 56°, suggesting moderate planarity .

Spectroscopic Data :

  • NMR : The target compound’s ¹H-NMR would show aromatic protons near δ 7.5–7.7 ppm (4-bromophenyl) and δ 6.8–7.1 ppm (4-methylphenyl), similar to analogs in and .
  • IR : Primary amine stretches (~3337 cm⁻¹) and aryl C–Br vibrations (~600 cm⁻¹) are consistent across brominated pyrazoles .

Biological Activity

3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, a member of the pyrazole family, has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, including anticancer, anti-inflammatory, and antibacterial properties.

  • Molecular Formula : C16H14BrN3
  • Molecular Weight : 328.21 g/mol
  • CAS Number : 477762-14-4

Biological Activity Overview

The biological activity of pyrazole derivatives has been extensively studied, with many compounds demonstrating significant therapeutic potential. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit potent anticancer properties. A study highlighted the ability of certain pyrazole compounds to inhibit microtubule assembly, which is crucial for cancer cell proliferation. For instance, compounds with a similar structure demonstrated effective inhibition at concentrations as low as 20 μM, suggesting that this compound may also possess similar activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundIC50 (μM)Mechanism of Action
Compound A20Microtubule destabilization
Compound B10Induction of apoptosis
This compoundTBDTBD

Anti-inflammatory Properties

Pyrazole derivatives have been noted for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation. While specific data on this compound is limited, its structural similarity to known anti-inflammatory agents implies potential efficacy .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. Compounds within this class have shown activity against various bacterial strains by disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Further research is needed to evaluate the specific antibacterial activity of this compound .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including those structurally related to this compound:

  • Synthesis and Evaluation : A recent study synthesized various pyrazole derivatives and evaluated their biological activities against cancer cell lines such as MDA-MB-231 (breast cancer). The results indicated that certain derivatives induced significant apoptosis in these cells, highlighting the therapeutic potential of pyrazole-based compounds .
  • Molecular Modeling Studies : Molecular docking studies have been conducted to predict the binding affinity of pyrazole derivatives to target proteins involved in cancer progression. These studies suggest that modifications in the pyrazole structure can enhance binding efficiency and biological activity .

Q & A

Q. Advanced

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to induce slow crystallization.
  • Additive incorporation : Small molecules like triethylamine or acetic acid disrupt amorphous aggregation.
  • Temperature gradients : Gradual cooling (0.5°C/min) promotes larger, higher-quality crystals.
  • Crystallographic refinement : SHELXL’s TWINABS module corrects for twinning defects common in triclinic systems .

How should in vitro bioassays be designed to evaluate antimicrobial activity of derivatives?

Q. Advanced

  • Strain selection : Use gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) models for broad-spectrum analysis.
  • Dose-response curves : Test concentrations from 1–100 μM in Mueller-Hinton broth, with MIC (Minimum Inhibitory Concentration) determination via microdilution.
  • Control compounds : Include fluconazole (antifungal) and ciprofloxacin (antibacterial) for activity benchmarking.
  • Mechanistic studies : Couple with molecular docking to predict binding to fungal CYP51 or bacterial DNA gyrase .

What computational approaches predict structure-activity relationships (SAR) for pyrazol-5-amine derivatives?

Q. Advanced

  • QSAR modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., cannabinoid receptors) over 100 ns trajectories to assess stability.
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrazole-NH) and hydrophobic regions (bromophenyl groups) .

How do electron-withdrawing substituents (e.g., bromine) influence the compound’s reactivity and bioactivity?

Q. Advanced

  • Synthetic reactivity : Bromine enhances electrophilic substitution at the para position, enabling further functionalization (e.g., cross-coupling).
  • Bioactivity : The bromophenyl group increases lipophilicity (logP ~3.5), improving membrane permeability. This correlates with enhanced antifungal activity (e.g., IC₅₀ = 8.2 μM against C. albicans) compared to non-halogenated analogs .

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